Highly potent and selective CCR3 antagonist (IC50 = 4 nM). Shows >2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR and LTD4 receptors. Inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 (IC50 values are 38, 35, and 20 nM, respectively). Also inhibits eosinophil chemotaxis.
SB-328437 is a nonpeptide chemokine (C-C motif) receptor 3 (CCR3) antagonist (IC50 = 4.5 nM in a radioligand binding assay). It is selective for CCR3 over chemokine (C-X-C motif) receptor 1 (CXCR1), CXCR2, CCR7, complement 3a receptor (C3aR), and C5aR (IC50s = >27, >27, >33, >10, and >10 µM, respectively). SB-328437 (3.3-1,000 nM) inhibits calcium mobilization induced by chemokine (C-C motif) ligand 11 (CCL11), CCL24, and CCL13 in RBL-2H3-CCR3 cells and eosinophils. In vivo, SB-328437 reduces pulmonary Ccr3 mRNA expression, the number of eosinophils and monocytes in bronchoalveolar lavage fluid (BALF), and pulmonary IL-4 and TNF-α levels in a mouse model of asthma.
SB328437 is a potent and selective CCR3 antagonist (IC50 = 1.6 nM). SB328437 blocks CCR3 agonist-induced calcium mobilization in CCR3 expressing cells with the following IC50 values: eotaxin, 38 nM; eotaxin-2, 35 nM and MCP4, 20 nM..